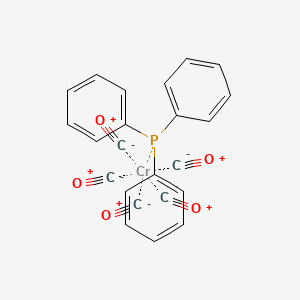
Triphenylphosphinepentacarbonylchromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylphosphinepentacarbonylchromium is an organometallic compound with the chemical formula Cr(CO)5(PPh3). It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triphenylphosphine (PPh3) ligand. This compound is notable for its use in various chemical reactions and its role as a catalyst in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Triphenylphosphinepentacarbonylchromium can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)6) with triphenylphosphine (PPh3). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Cr(CO)6+PPh3→Cr(CO)5(PPh3)+CO
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Triphenylphosphinepentacarbonylchromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(III) complexes.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
Oxidation: Chromium(III) complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Various substituted chromium carbonyl complexes depending on the incoming ligand.
科学研究应用
Triphenylphosphinepentacarbonylchromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in carbonylation reactions and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
作用机制
The mechanism by which triphenylphosphinepentacarbonylchromium exerts its effects involves the coordination of the chromium center with various ligands. The carbonyl and triphenylphosphine ligands stabilize the chromium atom, allowing it to participate in various catalytic cycles. The compound can facilitate the transfer of carbonyl groups to organic substrates, making it a valuable catalyst in organic synthesis.
相似化合物的比较
Similar Compounds
Chromium hexacarbonyl (Cr(CO)6): A precursor to triphenylphosphinepentacarbonylchromium.
Pentacarbonylmanganese (Mn(CO)5): Similar structure but with manganese instead of chromium.
Triphenylphosphinegold chloride (AuCl(PPh3)): Another triphenylphosphine complex but with gold.
Uniqueness
This compound is unique due to its specific combination of ligands and its ability to act as a versatile catalyst in various chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications.
属性
分子式 |
C23H15CrO5P |
|---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
carbon monoxide;chromium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.5CO.Cr/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15H;;;;;; |
InChI 键 |
URFLILAUVPQYRL-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



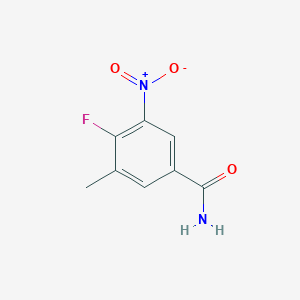
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)
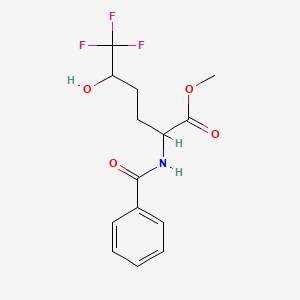
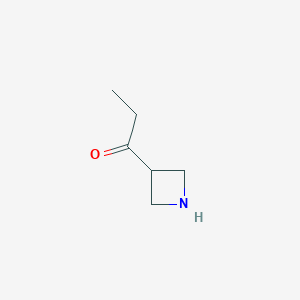
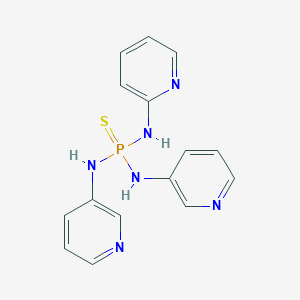
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)

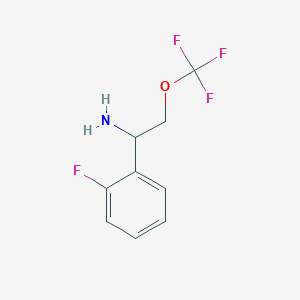
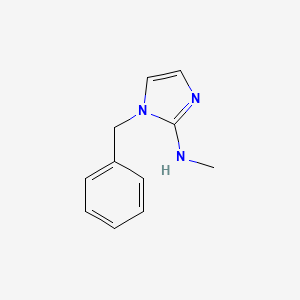
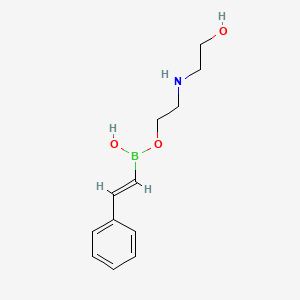
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)
